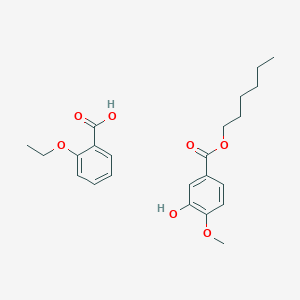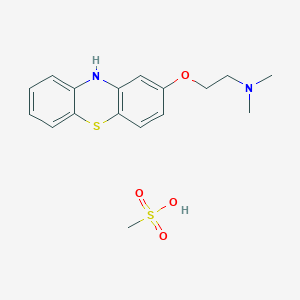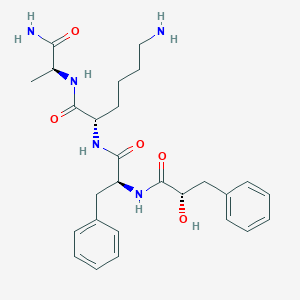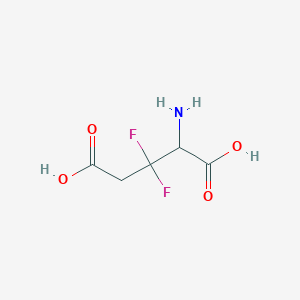![molecular formula C21H24N2O5 B236916 Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236916.png)
Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate, also known as EMBI, is a synthetic compound that has gained attention due to its potential use in scientific research. EMBI is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes involved in cell cycle regulation and DNA replication. Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to inhibit the activity of certain enzymes involved in lipid metabolism and to have anti-fungal and anti-bacterial properties.
Advantages and Limitations for Lab Experiments
Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate is also relatively stable and has a long shelf life. However, there are also limitations to its use in lab experiments. Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have low solubility in water, which can make it difficult to work with in certain experiments. Additionally, Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has not been extensively studied in vivo, so its effects in living organisms are not well understood.
Future Directions
There are several potential future directions for research on Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate. One area of interest is the development of Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate derivatives with improved solubility and bioavailability. Another potential direction is the study of Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate in combination with other anti-cancer or anti-inflammatory agents to determine if it has synergistic effects. Finally, further research is needed to fully understand the mechanism of action of Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate and its effects in living organisms.
Synthesis Methods
Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate can be synthesized through a multi-step process that involves the reaction of 3-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-(4-morpholinyl)aniline to form the benzamide intermediate. Finally, the benzamide intermediate is reacted with methyl chloroformate to form Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate.
Scientific Research Applications
Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
Product Name |
Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate |
|---|---|
Molecular Formula |
C21H24N2O5 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
methyl 3-[(3-ethoxybenzoyl)amino]-4-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C21H24N2O5/c1-3-28-17-6-4-5-15(13-17)20(24)22-18-14-16(21(25)26-2)7-8-19(18)23-9-11-27-12-10-23/h4-8,13-14H,3,9-12H2,1-2H3,(H,22,24) |
InChI Key |
FBZMRCCWNVZKNW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCOCC3 |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236856.png)
![N-{4-[4-(Furan-2-carbonyl)-piperazin-1-yl]-phenyl}-2-o-tolyloxy-acetamide](/img/structure/B236858.png)
![3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B236863.png)




![N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236888.png)

![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B236897.png)

![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B236915.png)